Cas no 2096342-26-4 ((2-fluoro-6-hydroxypyridin-3-yl)boronic acid)

(2-Fluoro-6-hydroxypyridin-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. Its fluorine and hydroxyl substituents enhance reactivity and selectivity, making it valuable in pharmaceutical and agrochemical applications. The compound exhibits excellent stability under standard conditions, facilitating handling and storage. Its unique substitution pattern allows for regioselective functionalization, enabling the construction of complex heterocyclic frameworks. The boronic acid moiety serves as a key intermediate in medicinal chemistry for the development of bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements.
(2-fluoro-6-hydroxypyridin-3-yl)boronic acid structure
2096342-26-4 structure
Product Name:(2-fluoro-6-hydroxypyridin-3-yl)boronic acid
CAS No:2096342-26-4
MF:C5H5BFNO3
MW:156.907504796982
MDL:MFCD16611109
CID:4638305
PubChem ID:91654419
Update Time:2025-05-28

(2-fluoro-6-hydroxypyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, B-(2-fluoro-1,6-dihydro-6-oxo-3-pyridinyl)-
    • (2-fluoro-6-hydroxypyridin-3-yl)boronic acid
    • MDL: MFCD16611109
    • Inchi: 1S/C5H5BFNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2,10-11H,(H,8,9)
    • InChI Key: FRPNKBHJKOFFRA-UHFFFAOYSA-N
    • SMILES: B(C1C=CC(=O)NC=1F)(O)O

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Additional information on (2-fluoro-6-hydroxypyridin-3-yl)boronic acid

Comprehensive Overview of (2-fluoro-6-hydroxypyridin-3-yl)boronic acid (CAS No. 2096342-26-4): Properties, Applications, and Innovations

(2-fluoro-6-hydroxypyridin-3-yl)boronic acid (CAS No. 2096342-26-4) is a specialized boronic acid derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique fluorinated pyridine core and hydroxyl group, serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its molecular structure, combining electron-withdrawing fluorine and boronic acid functionality, enables precise control in constructing complex molecules, particularly in drug discovery and agrochemical development.

Recent trends highlight growing interest in fluorinated boronic acids due to their enhanced stability and reactivity compared to non-fluorinated analogs. Researchers are actively exploring 2096342-26-4 for applications in protease inhibitor design and PET radiotracer development, aligning with the pharmaceutical industry's focus on targeted therapies. The compound's hydrogen-bonding capacity from the hydroxyl group further expands its utility in molecular recognition systems, a hot topic in supramolecular chemistry and biosensor technologies.

From a synthetic chemistry perspective, (2-fluoro-6-hydroxypyridin-3-yl)boronic acid addresses several challenges in heterocyclic compound synthesis. The ortho-fluorine substitution influences both the electronic properties and spatial arrangement of reactive sites, making it valuable for constructing drug-like scaffolds with improved metabolic stability. This aligns with current medicinal chemistry priorities to develop compounds with optimal ADME profiles, a frequent search topic among researchers and pharmaceutical professionals.

The compound's stability under various conditions has become a subject of investigation, particularly for researchers optimizing aqueous cross-coupling conditions. Recent studies suggest that the hydroxyl group in 2096342-26-4 may participate in intramolecular hydrogen bonding with the boronic acid moiety, potentially enhancing its stability in protic solvents. This property is especially relevant for green chemistry applications, where water-based reactions are increasingly preferred to reduce environmental impact.

In material science, the fluoropyridine-boronic acid combination in this compound offers unique opportunities for developing self-assembled monolayers and conjugated polymers. The fluorine atom's electronegativity and the boronic acid's ability to form reversible covalent bonds create possibilities for designing stimuli-responsive materials, a rapidly growing field addressing needs in drug delivery systems and smart coatings.

Quality control of (2-fluoro-6-hydroxypyridin-3-yl)boronic acid remains a critical consideration, with analytical methods like HPLC-MS and 19F NMR being essential for purity assessment. The compound's crystalline form and solubility characteristics are frequently studied parameters, as these directly impact its performance in various applications. These aspects are particularly important for researchers searching for high-purity building blocks for sensitive synthetic operations.

Looking forward, the potential of CAS 2096342-26-4 appears promising in emerging areas such as covalent organic frameworks (COFs) and bioconjugation techniques. Its dual functionality allows for orthogonal reactivity in multi-step syntheses, addressing the pharmaceutical industry's need for modular synthetic approaches. As research continues to uncover new applications for this versatile compound, its role in advancing both chemical biology and materials innovation is expected to expand significantly.

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